molecular formula C7H17N5 B14053289 diisopropylammonium 1H-tetrazolide

diisopropylammonium 1H-tetrazolide

Cat. No.: B14053289
M. Wt: 171.24 g/mol
InChI Key: YQVISGXICTVSDQ-UHFFFAOYSA-O
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Description

Diisopropylammonium 1H-tetrazolide is a useful research compound. Its molecular formula is C7H17N5 and its molecular weight is 171.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H17N5

Molecular Weight

171.24 g/mol

InChI

InChI=1S/C6H15N.CHN4/c1-5(2)7-6(3)4;1-2-4-5-3-1/h5-7H,1-4H3;(H,2,3,4,5)/q;-1/p+1

InChI Key

YQVISGXICTVSDQ-UHFFFAOYSA-O

Canonical SMILES

CC(C)[NH2+]C(C)C.[C-]1=NNN=N1

Origin of Product

United States

Contextualization Within Modern Organic and Phosphorus Chemistry

Diisopropylammonium 1H-tetrazolide is a salt composed of a diisopropylammonium cation and a 1H-tetrazolide anion. Its primary role in contemporary organic and phosphorus chemistry is as an activator in the phosphoramidite (B1245037) method of oligonucleotide synthesis. This method, the gold standard for creating custom sequences of DNA and RNA, relies on the stepwise coupling of nucleoside phosphoramidite monomers to a growing oligonucleotide chain.

The critical step of this process is the activation of the phosphoramidite monomer, which is relatively stable on its own, to render it highly reactive towards the hydroxyl group of the growing chain. This is where this compound plays its pivotal role. The mechanism of activation is understood to be a dual function of the tetrazole component. trilinkbiotech.com Firstly, the tetrazole acts as a weak acid, protonating the nitrogen atom of the diisopropylamino group on the phosphoramidite. trilinkbiotech.com Secondly, the resulting tetrazolide anion acts as a nucleophile, displacing the protonated diisopropylamine (B44863) to form a highly reactive phosphotetrazolide intermediate. trilinkbiotech.com This intermediate then readily reacts with the free hydroxyl group of the growing oligonucleotide chain, forming the desired phosphite (B83602) triester linkage. trilinkbiotech.com

The use of the diisopropylammonium salt of 1H-tetrazole offers specific advantages over using 1H-tetrazole alone. The salt is a convenient, crystalline solid that is readily soluble in the organic solvents used for oligonucleotide synthesis, such as acetonitrile (B52724). This improved solubility allows for the preparation of stable, higher concentration activator solutions, which can lead to more efficient and reliable coupling reactions, particularly in automated synthesis platforms. glenresearch.com

The compound is also utilized in the synthesis of phosphoramidites themselves. For instance, it catalyzes the reaction between a protected nucleoside and a phosphitylating agent like 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite to produce the corresponding nucleoside phosphoramidite building block. nih.gov

Historical Development and Initial Insights into Its Chemical Utility

Established Preparative Routes and Optimization

The primary and most established preparative route for this compound involves a straightforward acid-base reaction between its constituent precursors: 1H-tetrazole and diisopropylamine (B44863). nih.gov This method is widely adopted due to its simplicity and high efficiency. The compound is typically used as an activator in phosphoramidite chemistry for the synthesis of oligonucleotides. google.combiosynth.comglenresearch.com

In this context, this compound is not usually synthesized and isolated as a final product but is rather formed in situ or used as a pre-prepared solution. Its primary role is to catalyze the coupling of a phosphoramidite monomer to the free hydroxyl group of a growing oligonucleotide chain. The mechanism involves the protonation of the diisopropylamino group on the phosphoramidite by the acidic 1H-tetrazole, followed by nucleophilic attack of the resulting tetrazolide anion to form a highly reactive phosphoro-tetrazolide intermediate. glenresearch.comnih.gov This intermediate is then readily attacked by the hydroxyl group of the nucleoside, leading to the formation of a phosphite (B83602) triester linkage.

A practical example of its application is in the synthesis of nucleoside phosphoramidites. For instance, the reaction of a protected nucleoside, such as 5'-O-(4,4'-dimethoxytrityl)thymidine (DMT-T), with 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite is effectively catalyzed by this compound in a dichloromethane solvent at room temperature. tcichemicals.com This reaction proceeds to completion and, after workup and purification, yields the desired nucleoside phosphoramidite in high yields, typically around 88%. tcichemicals.comtcichemicals.com

Another established application is in the preparation of nucleoside phosphorothioamidites. In a similar fashion, a thionucleoside is reacted with 2-cyanoethyl tetraisopropylphosphorodiamidite in the presence of diisopropylammonium tetrazolide in dichloromethane. nih.gov The reaction is typically stirred overnight to ensure completion. nih.gov

Optimization of these reactions often involves adjusting the stoichiometry of the reactants. For example, in the synthesis of a phosphoramidite from DMT-T, approximately 0.5 equivalents of diisopropylammonium tetrazolide are used relative to the starting nucleoside. tcichemicals.com The use of an appropriate solvent, such as dichloromethane or acetonitrile, is also crucial for ensuring the solubility of all reactants and facilitating the reaction. tcichemicals.comnih.gov

Table 1: Representative Synthetic Protocol for Phosphoramidite Synthesis

Reactant 1 Reactant 2 Catalyst Solvent Yield Reference
5'-O-(4,4'-Dimethoxytrityl)thymidine2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamiditeThis compoundDichloromethane88% tcichemicals.com
Thionucleoside2-Cyanoethyl tetraisopropylphosphorodiamiditeThis compoundDichloromethaneNot specified nih.gov

Precursor Chemistry and Reactant Engineering

The synthesis of this compound is fundamentally based on the chemical properties of its two precursors: 1H-tetrazole and diisopropylamine. nih.gov

1H-Tetrazole (CH₂N₄): This is a heterocyclic compound with an acidic proton on the ring, making it a weak acid. Its acidity is a key factor in its ability to act as a proton donor in the activation of phosphoramidites. glenresearch.comnih.gov The tetrazole ring itself is also a competent nucleophile, which is crucial for the formation of the active intermediate.

The engineering of reactants in this context primarily refers to the design and selection of the phosphoramidite reagent itself. The choice of protecting groups on the nucleoside and the nature of the phosphoramidite's amino group (typically a diisopropylamino group) are critical for the success of the coupling reaction. The diisopropylamino group is a good leaving group upon protonation by the activator, a feature that is essential for the subsequent nucleophilic substitution by the tetrazolide. glenresearch.com

The chemoselective preparation of deoxyribonucleoside phosphoramidites can be achieved by using bis(N,N-diisopropyl)alkoxyphosphine and limiting amounts of 1H-tetrazole or its N,N-diisopropylammonium salt. umich.edu This highlights how the stoichiometry of the precursors can be engineered to control the reaction's outcome.

Considerations for Scalable Synthesis

While the laboratory-scale synthesis and use of this compound are well-established, scaling up the production for commercial or large-scale oligonucleotide synthesis requires careful consideration of several factors.

The purification of the final oligonucleotide product also presents challenges in scalable synthesis. The crude product will contain not only the desired full-length sequence but also shorter, failed sequences. While purification methods like silica (B1680970) gel column chromatography are effective at the laboratory scale, they can be cumbersome and costly for large-scale production. tcichemicals.comtcichemicals.com Therefore, optimizing the coupling efficiency at each step, in part through the effective use of activators like this compound, is crucial to minimize the number of failed sequences and simplify downstream purification.

Furthermore, the stability of the activator solution itself is a consideration. While this compound is generally more soluble in acetonitrile than 1H-tetrazole alone, ensuring its long-term stability in solution without degradation is important for consistent performance in automated synthesizers. glenresearch.com Any precipitation or degradation of the activator could lead to inconsistencies in the synthesis process.

Mechanistic Investigations of Diisopropylammonium 1h Tetrazolide Activation

Catalytic Role in Phosphitylation Processes

The activation of a phosphoramidite (B1245037) monomer by diisopropylammonium 1H-tetrazolide is not a simple, single-step event. Instead, it involves a sophisticated, dual-function catalytic cycle where the activator participates as both a Brønsted acid and a nucleophile. google.compsu.edu This dual role is fundamental to the transformation of the relatively stable phosphoramidite into a highly reactive intermediate capable of efficient coupling with a nucleophile, typically the 5'-hydroxyl group of a growing oligonucleotide chain. psu.eduumich.edu

Proton Transfer Dynamics and Acidic Activation

The initial and crucial step in the activation process is the protonation of the nitrogen atom of the diisopropylamino group on the phosphoramidite monomer by the acidic 1H-tetrazole component of the salt. google.compsu.edu This proton transfer event is a rapid and reversible equilibrium. glenresearch.com The acidity of 1H-tetrazole (pKa ≈ 4.9) is sufficient to protonate the phosphoramidite's amino group, thereby converting the poor diisopropylamine (B44863) leaving group into a much better leaving group, diisopropylammonium. researchgate.netresearchgate.net The formation of this protonated intermediate is essential for the subsequent nucleophilic attack. The diisopropylammonium cation, once formed, pairs with the tetrazolide anion.

Activator ComponentpKaRole in Activation
1H-Tetrazole~4.9Proton Donor
Diisopropylamine (conjugate acid)~11Leaving Group

This interactive table provides a summary of the key acidic and basic components involved in the initial activation step.

Nucleophilic Participation and Reactive Intermediate Formation

Following protonation, the tetrazolide anion acts as a nucleophile, attacking the phosphorus center and displacing the now-activated diisopropylamine leaving group. google.compsu.edu This step, which can be rate-determining, results in the formation of a highly reactive phosphoramidite-tetrazolide intermediate. glenresearch.comresearchgate.net The existence of this intermediate has been supported by ³¹P NMR spectroscopy, which shows a characteristic signal for the tetrazolyl-phosphane species. nih.gov This intermediate is significantly more susceptible to nucleophilic attack by the hydroxyl group of the nucleoside than the original phosphoramidite. The subsequent reaction of this activated intermediate with the alcohol is rapid, leading to the formation of the desired phosphite (B83602) triester linkage and regeneration of 1H-tetrazole. umich.edu

Examination of Stereochemical Outcomes in Activated Reactions

The phosphorus center in the phosphoramidite is chiral, and the stereochemical outcome of the coupling reaction is of significant interest, particularly in the synthesis of stereopure oligonucleotides such as phosphorothioates. While the final oxidation or sulfurization step is generally stereoretentive, the coupling reaction itself can proceed with some degree of epimerization at the phosphorus center. nih.govresearchgate.net

The use of tetrazole activators, including by extension this compound, can influence the diastereomeric ratio of the resulting phosphite triester. nih.gov It is proposed that epimerization can occur at the stage of the reactive tetrazolide intermediate. researchgate.net The choice of activator can bias the Rp/Sp ratio of the phosphorothioate (B77711) linkages. nih.gov For example, studies comparing different tetrazole-based activators have shown variations in the diastereoselectivity of the coupling reaction. nih.gov This suggests that while this compound is a highly effective activator, the stereochemical integrity at the phosphorus center is not perfectly maintained, and the resulting product is typically a mixture of diastereomers.

ActivatorInfluence on Stereochemistry
Tetrazole DerivativesCan bias the Rp/Sp ratio of phosphorothioate linkages. nih.gov
General ObservationEpimerization can occur at the reactive tetrazolide intermediate stage. researchgate.net

This interactive table summarizes the general influence of tetrazole-based activators on the stereochemical outcome of phosphitylation reactions.

Theoretical Studies on Reaction Pathways and Energetics

While specific theoretical and computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the broader mechanism of phosphoramidite activation by 1H-tetrazole has been the subject of computational analysis. These studies support the dual-role mechanism involving initial protonation followed by nucleophilic attack.

Theoretical models help to elucidate the energetics of the reaction pathway, including the relative energies of the reactants, transition states, and intermediates. Such studies can confirm that the formation of the protonated phosphoramidite is an energetically favorable first step and that the subsequent formation of the tetrazolide intermediate, while potentially being the rate-limiting step, leads to a highly reactive species. Computational studies on related systems have also explored the influence of different activators on the reaction kinetics and thermodynamics, providing a framework for understanding the efficiency of activators like this compound. researchgate.net These theoretical approaches are valuable for rationalizing experimental observations and for the design of new, more efficient activators for oligonucleotide synthesis.

Applications in Advanced Chemical Synthesis

Oligonucleotide Synthesis and Nucleic Acid Chemistry

The synthesis of oligonucleotides via the phosphoramidite (B1245037) approach relies on a series of controlled chemical reactions on a solid support. In this process, an activator is essential for the key coupling step, where a phosphoramidite monomer is added to the growing oligonucleotide chain. Diisopropylammonium 1H-tetrazolide is frequently utilized for this purpose, functioning as an effective proton source to activate the phosphoramidite for subsequent nucleophilic attack. google.com

Diisopropylammonium tetrazolide acts as a catalyst in this step. The proposed mechanism involves the protonation of the diisopropylamino group on the nucleoside phosphoramidite by the tetrazole. This makes the phosphorus atom more electrophilic and facilitates the departure of the diisopropylamine (B44863), which is then displaced by the tetrazolide anion to form a highly reactive tetrazolyl-phosphoramidite intermediate. glenresearch.comumich.edu This intermediate readily reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming the desired phosphite (B83602) triester linkage. umich.edu This activation method is highly efficient, often resulting in coupling yields greater than 95%. umich.edu

The selection of the activator is critical, as its acidity and nucleophilicity influence the reaction rate. glenresearch.com While 1H-tetrazole was one of the first activators used, diisopropylammonium tetrazolide offers advantages in handling and stability as a non-hygroscopic salt. google.comumich.edu

Table 1: Representative Deoxyribonucleotide Synthesis using Diisopropylammonium Tetrazolide as an Activator

Starting Nucleoside Phosphitylating Reagent Yield of Phosphoramidite Reference
5'-O-(4,4'-Dimethoxytrityl)thymidine 2-Cyanoethyl N,N,N',N'-Tetraisopropylphosphordiamidite 88%
5'-O-DMT-N6-benzoyl-2'-deoxyadenosine 2-Cyanoethyl N,N,N',N'-Tetraisopropylphosphordiamidite High rsc.org
5'-O-DMT-N4-benzoyl-2'-deoxycytidine 2-Cyanoethyl N,N,N',N'-Tetraisopropylphosphordiamidite High rsc.org
5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine 2-Cyanoethyl N,N,N',N'-Tetraisopropylphosphordiamidite High rsc.org

The synthesis of ribonucleotides and modified nucleic acids presents greater challenges than DNA synthesis, primarily due to the presence of the 2'-hydroxyl group in ribose and other sterically demanding modifications. The activator's performance is particularly crucial in these cases to achieve high coupling efficiencies. glenresearch.com

Diisopropylammonium tetrazolide is employed in the synthesis of RNA and various nucleic acid analogs. For instance, it is used in the preparation of phosphoramidites of 4'-thioribonucleosides, which are RNA analogs where the oxygen atom in the ribose ring is replaced by sulfur. nih.gov These modifications can enhance the thermal stability of RNA duplexes. nih.gov The synthesis of these modified phosphoramidites follows a similar procedure to standard nucleosides, reacting the protected 4'-thionucleoside with a phosphitylating agent in the presence of diisopropylammonium tetrazolide. nih.gov

While effective, for some sterically hindered monomers, more acidic activators such as 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI) may be preferred to achieve optimal reaction rates and yields. glenresearch.comnih.govfujifilm.com The choice of activator often depends on a balance between reactivity and the potential for side reactions, such as detritylation, which can be promoted by overly acidic conditions. glenresearch.com

Branched oligonucleotides are complex nucleic acid structures with applications in diagnostics and nanotechnology. Their synthesis requires specialized building blocks and strategies to create branch points. The solid-phase synthesis of these molecules also relies on the phosphoramidite method. umich.edu

The synthesis of branched DNA or RNA involves using a phosphoramidite monomer that contains more than one hydroxyl group available for chain elongation, protected with different orthogonal protecting groups. A key building block for creating a branch point is a "bisphosphoramidite," which can be coupled to two different growing chains. The activation of these specialized phosphoramidites is typically achieved using standard activators, including tetrazole derivatives. umich.edu The protocol for coupling these branching monomers is carefully controlled to ensure efficient reaction at the desired positions. umich.edu

Diversified Phosphoramidite Chemistry and Phosphorus Reagents

The utility of this compound extends beyond the direct assembly of oligonucleotides to the synthesis of the phosphoramidite building blocks themselves and other phosphorus-containing reagents.

Phosphoramidates are a class of organophosphorus compounds containing a phosphorus-nitrogen (P-N) bond. nih.gov They are important in medicinal chemistry and as intermediates in synthesis. The synthesis of nucleoside phosphoramidites is a prime example of creating a phosphoramidate (B1195095) scaffold.

Diisopropylammonium tetrazolide catalyzes the reaction between the hydroxyl group of a protected nucleoside and a phosphitylating agent, such as 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite. biosynth.comthieme-connect.com This reaction forms a nucleoside phosphoramidite, which is a key building block for oligonucleotide synthesis. biosynth.com The process is highly efficient, providing good to excellent yields of the desired phosphoramidite product. nih.gov The reaction typically proceeds overnight at room temperature under anhydrous conditions. nih.govnih.gov

Table 2: Synthesis of Nucleoside Phosphoramidites with Diisopropylammonium Tetrazolide

Nucleoside Derivative Phosphitylating Reagent Solvent Yield Reference
5'-O-DMT-Thymidine 2-Cyanoethyl N,N,N',N'-Tetraisopropylphosphordiamidite Dichloromethane (B109758) 88%
DMT-protected 2'-Deoxy-3'-thionucleoside 2-Cyanoethyl N,N,N',N'-Tetraisopropylphosphordiamidite Dichloromethane Not specified nih.gov
Protected Thymine derivative (Compound 6) 2-Cyanoethyl N,N,N',N'-Tetraisopropylphosphordiamidite Dichloromethane 67% rsc.org
Protected Adenine derivative (Compound 9) 2-Cyanoethyl N,N,N',N'-Tetraisopropylphosphordiamidite Dichloromethane 73% rsc.org

The synthesis of nucleoside phosphoramidites is effectively the synthesis of protected phosphite triester precursors. The phosphorus center in these molecules is in the P(III) oxidation state.

Furthermore, diisopropylammonium tetrazolide is instrumental in preparing phosphorothioamidites, which are the building blocks for synthesizing oligonucleotides with phosphorothioate (B77711) linkages (a common modification in antisense therapeutics). nih.gov The synthesis involves reacting a thionucleoside (where a hydroxyl group is replaced by a thiol) with 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite in the presence of diisopropylammonium tetrazolide. nih.gov The resulting phosphorothioamidite can then be used in an automated DNA synthesizer to introduce a 3'-S-phosphorothiolate linkage into an oligonucleotide. nih.gov

This methodology demonstrates the versatility of diisopropylammonium tetrazolide in facilitating the formation of both P-O and P-S bonds, expanding the toolbox for creating modified nucleic acids and other phosphorus-containing molecules.

Formation of Complex Organophosphorus Compounds

This compound is extensively utilized as a catalyst in the synthesis of phosphoramidites, which are key building blocks for the chemical synthesis of oligonucleotides and other complex organophosphorus molecules. biosynth.comacs.org The compound facilitates the phosphitylation of nucleosides and other alcohols by activating phosphorodiamidite reagents. biosynth.comgoogle.com In this reaction, the tetrazolide protonates the diisopropylamino group of the phosphitylating agent, making the phosphorus atom highly electrophilic and susceptible to nucleophilic attack by a hydroxyl group of the substrate (e.g., the 3'-OH of a protected nucleoside). biosynth.com

This catalytic approach is central to the widely used phosphoramidite method for solid-phase oligonucleotide synthesis. google.com The use of this compound allows for the efficient and high-yield preparation of nucleoside phosphoramidites, which are then used to build DNA and RNA sequences step-by-step on a solid support. google.com Research has demonstrated its effectiveness in the synthesis of various modified nucleoside phosphoramidites, including those with alterations at the 2'-position of the sugar ring. google.com

A typical laboratory-scale synthesis of a phosphoramidite using this catalyst is detailed below.

ReactantMolar EquivalentRoleReference
5'-O-(4,4'-Dimethoxytrityl)thymidine (DMT-T)1.0Substrate (Nucleoside)
2-Cyanoethyl N,N,N',N'-Tetraisopropylphosphordiamidite1.2Phosphitylating Agent
This compound0.5Catalyst/Activator
DichloromethaneN/ASolvent

This table outlines the reactants and their roles in a standard phosphitylation reaction to produce a thymidine phosphoramidite, achieving yields of approximately 88%.

Role in the Elaboration of Bioactive Molecule Frameworks

The catalytic activity of this compound extends to the synthesis of various bioactive molecules where the formation of a phosphodiester or related phosphorus linkage is a key step. Its application is crucial in constructing complex frameworks for glycoconjugates and oligosaccharides.

In the field of glycochemistry, this compound is employed in the synthesis of oligosaccharides and glycoconjugates, particularly those containing phosphodiester linkages. These structures are important components of bacterial capsular polysaccharides and other biologically significant molecules. The phosphoramidite method, catalyzed by activators like this compound, provides an efficient route to creating these glycosidic phosphodiester bonds. This methodology has been successfully applied to the synthesis of pseudo-oligosaccharides that are structurally related to bacterial phosphoglycans.

While the core phosphoramidite chemistry catalyzed by this compound is a foundational technique for forming phosphorus-oxygen bonds, its specific application in the synthesis of phospholipids and peptidomimetics is not extensively documented in readily available literature. The synthesis of phospholipids can involve phosphoramidite intermediates, suggesting a potential role for activators like this compound. However, detailed examples specifying its use in these particular syntheses are not prevalent. Similarly, while phosphorus chemistry is used to create certain peptidomimetic structures, the direct involvement of this compound in these assemblies is not a commonly reported application.

Achieving Regioselectivity and Chemoselectivity in Transformations

A significant advantage of using this compound as a catalyst in phosphitylation reactions is the high degree of selectivity it affords.

Chemoselectivity: The reaction is highly chemoselective for the hydroxyl group over other potentially reactive functional groups present in the substrate. In the synthesis of nucleoside phosphoramidites, the catalyst selectively activates the phosphitylating agent to react with the free 3'-hydroxyl group of a 5'-O-protected nucleoside, without affecting the protected functionalities on the nucleobase or the sugar. biosynth.comgoogle.com This ensures that the phosphoramidite group is installed only at the desired position.

Regioselectivity: The catalyst is instrumental in achieving high regioselectivity, particularly when multiple hydroxyl groups are present. For instance, in the synthesis of RNA phosphoramidites, protecting groups are used to differentiate the 2', 3', and 5' hydroxyls. This compound facilitates the phosphitylation of the specific, deprotected hydroxyl group (typically the 3'-OH) with high fidelity. rsc.org Procedures have been developed where highly regioselective 2'-silylation of ribonucleosides, followed by phosphitylation of the 3'-hydroxyl group using this compound, yields the desired phosphoramidites for RNA synthesis. rsc.org This precise control prevents the formation of undesired isomers and ensures the correct connectivity in the final oligonucleotide chain. In another example, its use in the modification of adenine nucleosides resulted in the selective alkylation at the N-9 position, with no coupling observed at the N-7 position.

Comparative Analysis with Alternative Activating Agents

Performance Evaluation Against Other Tetrazole Derivatives

The family of tetrazole-based activators is diverse, with variations in substitution on the tetrazole ring influencing the activator's properties, most notably its acidity. 1H-tetrazole, the parent compound of diisopropylammonium 1H-tetrazolide, has historically been a standard activator in phosphoramidite (B1245037) chemistry. glenresearch.com The diisopropylammonium salt offers improved solubility and handling characteristics compared to the free acid.

More acidic tetrazole derivatives, such as 5-ethylthio-1H-tetrazole (ETT) and 5-benzylthio-1H-tetrazole (BTT), have been developed to accelerate the coupling reaction. The increased acidity of these "turbo activators" facilitates faster protonation of the phosphoramidite, which is a key step in the activation mechanism. glenresearch.com This can be particularly advantageous in more sterically demanding syntheses, such as the preparation of RNA oligonucleotides. researchgate.net However, the heightened acidity of activators like ETT and BTT is a double-edged sword. It can lead to premature removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the incoming phosphoramidite monomer, resulting in the undesirable formation of n+1 products (dimer addition). glenresearch.com

In contrast, this compound, being the salt of a weaker acid (1H-tetrazole, pKa ≈ 4.8-4.9), presents a lower risk of such side reactions. glenresearch.comresearchgate.net This makes it a more conservative choice, balancing reaction speed with the preservation of sequence fidelity. While it may not offer the same rapid coupling kinetics as the more acidic derivatives, its use can lead to a cleaner crude product profile with fewer deletion or addition sequences, thereby simplifying purification.

A summary of the pKa values for various tetrazole-based activators is presented below, illustrating the range of acidities available.

ActivatorpKa
1H-Tetrazole4.8 - 4.9
5-Ethylthio-1H-tetrazole (ETT)4.3
5-Benzylthio-1H-tetrazole (BTT)4.1
5-(4-Nitrophenyl)-1H-tetrazole3.7
5-[3,5-bis(Trifluoromethyl)phenyl]-1H-tetrazole3.4

This table presents approximate pKa values for different tetrazole-based activators, showing the effect of substitution on acidity.

Efficacy and Applicability in Contrast to Non-Tetrazole Activators

A prominent non-tetrazole activator that has gained widespread use is 4,5-dicyanoimidazole (B129182) (DCI). Unlike the tetrazole-based activators, which primarily function as Brønsted acids, DCI is characterized by its lower acidity (pKa ≈ 5.2) and higher nucleophilicity. glenresearch.comgoogle.com The activation mechanism with DCI is thought to involve a more significant contribution from nucleophilic catalysis. oup.com

This difference in mechanism has profound implications for its performance. Research has shown that DCI can significantly enhance coupling efficiency, particularly in challenging syntheses where tetrazole-based activators may fall short. For instance, in the synthesis of a 34-mer oligoribonucleotide with 2'-fluoropyrimidine modifications, the use of 1.0 M DCI resulted in a 54% yield of the full-length product, whereas activation with 0.45 M tetrazole yielded no detectable product. google.comoup.com Even the addition of N-methylimidazole (NMI) to the tetrazole solution only provided a modest 13% yield in the same synthesis. google.com

The higher nucleophilicity of DCI allows it to double the coupling rate relative to 1H-tetrazole. glenresearch.com Furthermore, its lower acidity minimizes the risk of detritylation, a significant advantage over more acidic tetrazole derivatives. DCI also boasts superior solubility in acetonitrile (B52724), the standard solvent for oligonucleotide synthesis, allowing for the preparation of more concentrated solutions (up to 1.1 M) compared to 1H-tetrazole (saturated at ~0.5 M). glenresearch.comgoogle.com This can be beneficial for driving the coupling reaction to completion, especially at larger synthesis scales.

The following table provides a comparative overview of the properties of this compound (represented by its parent acid, 1H-tetrazole) and DCI.

Property1H-Tetrazole4,5-Dicyanoimidazole (DCI)
pKa 4.8 - 4.95.2
Primary Activation Mechanism Brønsted AcidNucleophilic Catalyst
Relative Coupling Rate Standard~2x faster than 1H-Tetrazole
Solubility in Acetonitrile ~0.5 MUp to 1.1 M

This interactive table compares the key properties of 1H-tetrazole and DCI as phosphoramidite activators.

Influence on Reaction Kinetics and Overall Synthetic Efficiency

As discussed, more acidic tetrazole derivatives like ETT generally lead to faster reaction kinetics compared to this compound. However, this acceleration comes at the cost of potential side reactions. DCI, through its high nucleophilicity, also achieves a significant rate enhancement, approximately doubling the coupling speed compared to 1H-tetrazole, without the associated risk of acid-catalyzed side reactions. glenresearch.comoup.com

For routine DNA synthesis, this compound provides a reliable and cost-effective option, delivering high coupling efficiencies with a low incidence of side products. For more demanding applications, such as the synthesis of long oligonucleotides, RNA, or other modified nucleic acids, the superior performance of DCI in terms of both speed and efficiency often makes it the activator of choice. google.com The use of ETT is often favored for RNA synthesis where the steric bulk of the 2'-protecting group can slow down the coupling reaction. researchgate.net

The following table summarizes the general influence of different activators on reaction kinetics and synthetic efficiency.

ActivatorRelative Coupling KineticsCommon Side ReactionsOverall Synthetic Efficiency
This compound ModerateLow incidence of side reactionsHigh for standard syntheses
5-Ethylthio-1H-tetrazole (ETT) FastPotential for detritylation (n+1)High, especially for RNA synthesis
4,5-Dicyanoimidazole (DCI) Very FastLow incidence of side reactionsVery high, especially for challenging syntheses

This interactive table provides a summary of the influence of different activators on the key aspects of oligonucleotide synthesis.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Interactions and Structure-Reactivity Relationships

The primary role of diisopropylammonium 1H-tetrazolide in chemical synthesis, particularly in the formation of internucleotide linkages, is to act as an activator. Mechanistic studies, supported by spectroscopic and kinetic data, have established that the 1H-tetrazolide anion participates in a dual-catalytic role. nih.govnih.govoup.comglenresearch.compsu.eduglenresearch.com It functions as both a proton donor (acid catalysis) and a nucleophilic catalyst. nih.govoup.compsu.edu

The activation process begins with the protonation of the nitrogen atom of the diisopropylamino group on the phosphoramidite (B1245037) monomer by a molecule of 1H-tetrazole. psu.eduglenresearch.com Molecular modeling studies on simplified systems, such as H₂P-NH₂, have shown that protonation on the nitrogen atom leads to a lengthening and weakening of the phosphorus-nitrogen bond, making the diisopropylamino group a better leaving group. psu.edu

Following protonation, the tetrazolide anion acts as a nucleophile, attacking the phosphorus center and displacing the diisopropylamine (B44863) to form a highly reactive phosphoramidite-tetrazolide intermediate. oup.comglenresearch.comglenresearch.com This nucleophilic displacement is often considered the rate-determining step of the activation process. glenresearch.com The structure and reactivity of this intermediate are crucial for the subsequent efficient coupling with the 5'-hydroxyl group of the growing oligonucleotide chain.

A significant aspect of using this compound is the presence of the diisopropylammonium cation. Studies have shown that dialkylammonium tetrazolide salts can act as inhibitors in the coupling reaction. nih.govnih.gov This inhibitory effect can have practical consequences for the efficiency of syntheses, particularly when phosphoramidites are prepared in situ. nih.govnih.gov The ammonium (B1175870) salt can decrease the rate of the reaction, a factor that must be considered in optimizing synthesis protocols.

The structure-reactivity relationship is further highlighted when comparing 1H-tetrazole with its derivatives. Activators with lower pKa values (i.e., more acidic) can accelerate the initial protonation step. glenresearch.comglenresearch.com However, excessive acidity can lead to unwanted side reactions, such as the premature removal of acid-labile protecting groups. glenresearch.comglenresearch.com Therefore, a balance between acidity and nucleophilicity is key for an effective activator.

Table 1: Key Molecular Interactions in Phosphoramidite Activation

Interacting SpeciesRole of this compound ComponentConsequence
Phosphoramidite Monomer1H-Tetrazole (Acid): Protonates the diisopropylamino group.Weakens the P-N bond, facilitating cleavage.
Protonated PhosphoramiditeTetrazolide Anion (Nucleophile): Displaces diisopropylamine.Forms a highly reactive phosphoramidite-tetrazolide intermediate.
Reaction MixtureDiisopropylammonium Cation: Present as the counter-ion.Can act as an inhibitor, slowing the coupling rate. nih.govnih.gov

Modeling of Transition States and Energetic Profiles of Key Reactions

The phosphoramidite coupling reaction, activated by tetrazole, can be dissected into several key steps, each with its own transition state and energetic profile. While specific energetic values derived from high-level computational models for this compound are not available, the general mechanism is well-established through kinetic and mechanistic studies, which allows for a qualitative description of the reaction coordinate.

The proposed mechanism involves the following key stages:

Proton Transfer: A fast and reversible protonation of the phosphoramidite's nitrogen atom by 1H-tetrazole. glenresearch.com

Formation of the Active Intermediate: The rate-determining nucleophilic attack of the tetrazolide anion on the phosphorus atom of the protonated phosphoramidite. This step involves a transition state where the diisopropylamino group is leaving as the tetrazolide anion attacks. The formation of this phosphoramidite-tetrazolide intermediate is the crucial activation step. oup.comglenresearch.com

Coupling with the Nucleophile: The highly reactive intermediate then rapidly reacts with the 5'-hydroxyl group of the oligonucleotide chain. This step has a low activation barrier, ensuring a fast and efficient coupling to form the desired phosphite (B83602) triester linkage. oup.com

Table 2: Mechanistic Steps of Tetrazole-Activated Phosphoramidite Coupling

StepDescriptionKey Species InvolvedRelative Rate
1 Acid-Base Equilibrium: Protonation of the phosphoramidite.Phosphoramidite, 1H-TetrazoleFast and Reversible glenresearch.com
2 Nucleophilic Substitution: Formation of the active intermediate.Protonated Phosphoramidite, Tetrazolide AnionSlow (Rate-Determining) glenresearch.com
3 Coupling: Reaction of the intermediate with the 5'-hydroxyl group.Phosphoramidite-Tetrazolide Intermediate, OligonucleotideFast oup.com

Prediction of Catalytic Activity and Substrate Scope

The understanding of the dual catalytic mechanism of tetrazole, derived from mechanistic and theoretical studies, allows for the prediction of catalytic activity and the rational selection of activators for different substrates. The efficiency of this compound as an activator is a function of the inherent properties of the tetrazolide anion and the influence of the diisopropylammonium cation.

The catalytic activity is a trade-off between the activator's acidity (for protonation) and its nucleophilicity (for forming the active intermediate). For standard DNA synthesis, 1H-tetrazole provides a good balance. However, for more sterically demanding substrates, such as 2'-O-protected RNA monomers, the reaction can be sluggish. oup.comglenresearch.com In these cases, more potent activators are often required.

Computational insights guide the development of new activators. For instance, activators with increased acidity, such as 5-(ethylthio)-1H-tetrazole (ETT), are used to accelerate the coupling of bulky phosphoramidites. glenresearch.comglenresearch.com Alternatively, activators that are less acidic but more nucleophilic, like 4,5-dicyanoimidazole (B129182) (DCI), have been developed to enhance the rate of the nucleophilic substitution step without increasing the risk of acid-catalyzed side reactions. oup.comglenresearch.comglenresearch.com

The substrate scope is therefore intrinsically linked to the choice of activator. While this compound is effective for many standard phosphoramidite couplings, its activity may be suboptimal for challenging substrates where the steric hindrance around the phosphorus center or the 5'-hydroxyl group is significant. The inhibitory nature of the counter-ion is also a factor that can limit its practical substrate scope or require adjustments in reaction conditions. nih.govnih.gov

Table 3: Comparison of Common Activators in Oligonucleotide Synthesis

ActivatorpKaKey FeatureTypical Application
1H-Tetrazole4.8 glenresearch.comglenresearch.comStandard, balanced acidity and nucleophilicity.Routine DNA synthesis. glenresearch.com
5-(Ethylthio)-1H-tetrazole (ETT)4.3 researchgate.netMore acidic than 1H-Tetrazole.RNA synthesis, sterically hindered monomers. glenresearch.com
4,5-Dicyanoimidazole (DCI)5.2 oup.comglenresearch.comLess acidic, but more nucleophilic than 1H-Tetrazole.Large-scale synthesis, reduces acid-related side products. oup.comglenresearch.com

This comparative data, grounded in the theoretical understanding of the reaction mechanism, allows researchers to predict which activator is best suited for a particular synthetic challenge, thereby expanding the substrate scope of the phosphoramidite methodology.

Spectroscopic and Structural Elucidation Techniques for Mechanistic Understanding

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Intermediate Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for monitoring the progress of chemical reactions and identifying the structure of intermediates and final products in solution. In the context of reactions involving diisopropylammonium 1H-tetrazolide, particularly in its role as a catalyst in phosphoramidite (B1245037) synthesis, ¹H and ³¹P NMR are invaluable tools.

A practical application of NMR in monitoring a reaction involving this compound is in the synthesis of phosphoramidites, which are crucial building blocks for oligonucleotide synthesis. biosynth.comtcichemicals.com For instance, in the phosphitylation of a protected nucleoside like 5'-O-(4,4'-Dimethoxytrityl)thymidine (DMT-T) with 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, this compound acts as an activator. tcichemicals.com The reaction progress can be tracked by observing the disappearance of the starting material signals and the appearance of the product signals in the NMR spectrum.

While specific NMR data for this compound itself as an isolated entity in reaction mixtures is not extensively detailed in the literature, the characterization of the products formed in its presence is well-documented. The ¹H NMR spectrum of the resulting phosphoramidite product confirms the successful coupling reaction.

Interactive Table 1: ¹H NMR Data for the Product of a Reaction Utilizing this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
11.36sNH
7.50d4.0Aromatic CH
7.36-7.20mAromatic CH
6.87-6.83mAromatic CH
6.16-6.15mOlefinic CH
4.56-4.49mCH
3.99d4.0CH
3.73-3.72mCH
3.22-3.19mCH
2.72t8.0CH₂
2.62t1.2CH₂
2.41-2.31mCH
1.44d1.2CH₃
1.18-1.06mCH₃
Data obtained for the product of the reaction between DMT-T and 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, catalyzed by this compound. tcichemicals.com

Mass Spectrometry for Pathway Analysis and Product Confirmation

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of compounds and is widely used for product confirmation and impurity analysis in reactions where this compound is employed. This is particularly critical in the synthesis of phosphoramidites for therapeutic oligonucleotides, where high purity is paramount.

In the synthesis of nucleoside phosphoramidites, this compound catalyzes the coupling of a protected nucleoside with a phosphitylating agent. biosynth.com Following the reaction, mass spectrometry is used to confirm the identity of the desired product by verifying its molecular weight. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely employed to separate the product from unreacted starting materials and by-products, with the mass spectrometer providing definitive identification of each component.

The accurate mass determination of phosphoramidites can be challenging due to their lability. However, specialized MS techniques, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), are well-suited for analyzing these molecules. These methods allow for the gentle ionization of the phosphoramidite, preventing fragmentation and enabling the detection of the molecular ion, which confirms the successful synthesis. The analysis can also identify potential side products or impurities, offering insights into the reaction pathway and helping to optimize reaction conditions.

Interactive Table 2: Key Information for this compound

PropertyValueSource(s)
Molecular Formula C₇H₁₇N₅ chemimpex.comscbt.com
Molecular Weight 171.25 g/mol chemimpex.comscbt.com
Appearance White to light yellow powder/crystal chemimpex.comtcichemicals.com
CAS Number 93183-36-9 chemimpex.comscbt.com

X-ray Crystallography for Understanding Reactivity-Related Molecular Packing and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise information about its molecular geometry, conformation, and the intermolecular interactions that govern its crystal packing. These solid-state features can have a profound impact on the compound's physical properties and reactivity.

The crystal structure would reveal the nature of the ionic interaction between the diisopropylammonium cation and the tetrazolide anion. Key parameters such as bond lengths, bond angles, and torsion angles within both the cation and the anion would be accurately determined. Furthermore, the analysis of the crystal packing would elucidate the network of intermolecular interactions, such as hydrogen bonds between the ammonium (B1175870) proton and the nitrogen atoms of the tetrazole ring, as well as van der Waals forces.

Understanding these interactions is crucial as they can influence the compound's stability, solubility, and ultimately its effectiveness as a reagent. For instance, the accessibility of the tetrazolide anion in the crystal lattice could relate to its activity as a proton abstractor in catalytic cycles.

As of the current literature survey, a publicly available single-crystal X-ray structure of this compound has not been reported. Therefore, a detailed analysis of its specific molecular packing and intermolecular interactions based on experimental crystallographic data is not possible at this time. Should a crystal structure become available, it would offer invaluable insights into the structure-reactivity relationships of this important chemical compound.

Future Research Directions and Emerging Paradigms

Development of Novel Applications in Catalysis and Materials Chemistry

While diisopropylammonium 1H-tetrazolide is predominantly known for its role as an activator in the synthesis of biomolecules, its potential applications in broader catalysis and materials chemistry are emerging areas of research. The unique properties of the tetrazole ring, with its high nitrogen content and stability, make it an interesting candidate for further investigation.

In the field of materials science, this compound is being explored for its role in the creation of advanced materials, particularly in polymer chemistry, where it may contribute to improving the properties of polymers. nih.gov Its nitrogen-rich structure also suggests potential in the development of energetic materials, where it could be a valuable component in propellants and explosives due to its stability and ability to enhance energy output. nih.gov

The primary and most well-documented catalytic role of this compound is as a proton donor and nucleophilic catalyst in the crucial coupling step of phosphoramidite (B1245037) chemistry for oligonucleotide synthesis. santiago-lab.comnih.gov In this capacity, it enables the efficient formation of phosphite (B83602) triester intermediates, which are subsequently oxidized to the desired phosphodiester or phosphorothioate (B77711) linkages. eurekalert.org The mechanism involves the protonation of the diisopropylamino group of the phosphoramidite by the acidic tetrazole, followed by the nucleophilic attack of the tetrazolide anion on the phosphorus atom, creating a highly reactive phosphotetrazolide intermediate. santiago-lab.comnih.gov

Future research is anticipated to expand on these foundational roles, exploring the use of this compound as a catalyst or reagent in other areas of organic synthesis beyond nucleotide chemistry. Its ability to facilitate the formation of complex molecules and improve reaction yields makes it an attractive candidate for broader synthetic applications. nih.gov

Activator TypeExample(s)Key Features
Tetrazole-based1H-tetrazole, This compound , 5-Ethylthio-1H-tetrazole (ETT)Widely used, provides a good balance of acidity and nucleophilicity. ETT is more acidic and often used for sterically hindered couplings. eurekalert.org
Imidazole-based4,5-Dicyanoimidazole (B129182) (DCI)Less acidic than tetrazole, which can reduce side reactions like detritylation. Highly soluble in acetonitrile (B52724). tcichemicals.com
Imidazolium Salts1H-Imidazol-3-ium Trifluoromethanesulfonate (IMT), N-Phenylimidazolium Triflate (N-PhIMT)Can be tuned for different acidities to balance activation and minimize undesired side reactions. xjtu.edu.cn

Integration into Green Chemistry Processes and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the development of chemical manufacturing processes, and the synthesis of oligonucleotides is no exception. The use of this compound in automated synthesis aligns with several green chemistry principles, and future research aims to further enhance its environmental credentials.

One of the key tenets of green chemistry is the prevention of waste. unibo.it In the context of oligonucleotide synthesis, the high coupling efficiency achieved with activators like this compound contributes to minimizing the formation of failure sequences and, consequently, reduces waste from purification steps. mdpi.com Researchers are actively exploring ways to further improve the atom economy and reduce the Process Mass Intensity (PMI) of oligonucleotide synthesis, a metric that quantifies the total mass of materials used to produce a certain mass of product. mostwiedzy.plwarwick.ac.uk

Future research will likely focus on the development of catalytic systems and reaction conditions for using this compound that employ greener solvents and minimize the generation of hazardous byproducts. The goal is to create more sustainable manufacturing processes for both the activator and the high-value products it is used to synthesize. unibo.it

Green Chemistry PrincipleRelevance to this compound in Synthesis
Waste Prevention High coupling efficiency reduces failed sequences and purification waste. mdpi.com
Atom Economy Efficient incorporation of phosphoramidite monomers into the growing oligonucleotide chain.
Less Hazardous Chemical Syntheses Research into safer activators and solvents is ongoing in the field. mdpi.com
Designing Safer Chemicals This compound is considered a safer alternative to the potentially explosive 1H-tetrazole.
Safer Solvents and Auxiliaries Efforts to replace traditional solvents like dichloromethane (B109758) with greener alternatives are a focus of research. mdpi.com
Catalysis Acts as a catalyst in the coupling step, enabling the reaction to proceed efficiently. santiago-lab.com

Advances in Automated and High-Throughput Synthesis Methodologies

The demand for synthetic oligonucleotides for applications in research, diagnostics, and therapeutics has driven the development of sophisticated automated and high-throughput synthesis platforms. nih.gov this compound is a key reagent in many of these automated systems, which rely on the robust and efficient phosphoramidite chemistry it facilitates. nih.govsantiago-lab.com

Modern DNA/RNA synthesizers can perform all the steps of the synthesis cycle—deblocking, coupling, capping, and oxidation—in an automated fashion, delivering the necessary reagents to a solid support where the oligonucleotide is assembled. santiago-lab.com The reliability of activators like this compound is crucial for the success of these automated processes, which can synthesize oligonucleotides of considerable length with high fidelity. nih.govbioneer.com

High-throughput synthesis platforms have further revolutionized the field, enabling the parallel synthesis of hundreds or even thousands of different oligonucleotides in a microplate format. nih.govbioneer.com This capability is essential for applications such as gene synthesis, DNA microarrays, and large-scale screening studies. nih.gov The development of these platforms has been made possible by the efficiency and reliability of the underlying phosphoramidite chemistry, in which this compound plays a vital role. nih.govbioneer.com

Future research in this area is focused on further increasing the throughput and reducing the cost of oligonucleotide synthesis. bioneer.com This includes the development of novel synthesizer platforms with higher density reaction formats and the integration of on-demand phosphoramidite generation to avoid the degradation of these unstable reagents. eurekalert.orgnih.gov The continued optimization of the synthesis chemistry, including the activators used, will be critical to achieving these goals. eurekalert.org

Synthesis PlatformDescriptionRole of Activator
Column-based Synthesizers Automated synthesis on a solid support packed in a column. santiago-lab.comEnables efficient coupling of phosphoramidites in a flow-through system. santiago-lab.com
96-Well Plate Synthesizers Parallel synthesis of up to 96 different oligonucleotides in a microplate format. bioneer.comCrucial for achieving high coupling efficiencies across all wells simultaneously. bioneer.com
Microarray Synthesizers High-density synthesis of thousands of oligonucleotides on a chip. nih.govRequires a highly efficient and reliable activator for miniaturized synthesis. nih.gov
Automated Multiplex Synthesizers High-throughput systems capable of synthesizing over a thousand oligonucleotides simultaneously. bioneer.comThe activator's performance is critical for yield and purity in massively parallel synthesis. bioneer.com

Exploration of Hybrid Activating Systems and Analogues

The central role of the activator in phosphoramidite chemistry has spurred significant research into the development of new activating agents and systems with improved properties. While this compound is a widely used and effective activator, the exploration of hybrid systems and analogues is an active area of investigation aimed at further optimizing the synthesis of oligonucleotides.

Researchers have studied a variety of activators with different acidities and nucleophilicities to fine-tune the coupling reaction. For instance, more acidic activators are often required for the coupling of sterically demanding phosphoramidites, such as those used in RNA synthesis. bioneer.com However, excessively acidic activators can lead to side reactions like the premature removal of the 5'-O-dimethoxytrityl (DMT) protecting group. xjtu.edu.cn This has led to the exploration of a range of activators, including derivatives of tetrazole and imidazole, as well as various salt-based activators. eurekalert.orgxjtu.edu.cn

The concept of hybrid activating systems involves the combination of two or more activators to achieve a synergistic effect. For example, a mixture of N-methylimidazole and tetrazole has been shown to increase product yield in oligonucleotide synthesis. tcichemicals.com These hybrid systems can offer a better balance of activation efficiency and minimization of side reactions than a single activator alone.

The development of analogues of this compound is another promising research direction. By modifying the structure of the tetrazole or the ammonium (B1175870) counterion, it may be possible to create new activators with enhanced solubility, stability, or reactivity. For example, aryl-substituted 5-phenyl-1H-tetrazoles have been developed as highly efficient activators for both DNA and RNA synthesis. bioneer.com Future research in this area will likely focus on the rational design of new activators and hybrid systems to meet the increasing demands for the synthesis of complex and modified oligonucleotides.

Activator/SystemRationale for ExplorationPotential Advantages
5-Ethylthio-1H-tetrazole (ETT) More acidic than 1H-tetrazole.Faster coupling kinetics, especially for sterically hindered monomers. eurekalert.org
4,5-Dicyanoimidazole (DCI) Less acidic than tetrazole.Reduces acid-catalyzed side reactions like detritylation. tcichemicals.com
Hybrid System (e.g., NMI + Tetrazole) Combination of a nucleophilic catalyst and an acidic activator.Can lead to a significant increase in product yield. tcichemicals.com
Aryl-substituted 5-phenyl-1H-tetrazoles Electron-withdrawing groups increase acidity and efficiency.Highly efficient for both DNA and RNA synthesis, good solubility. bioneer.com

Q & A

Q. What are the optimal synthetic routes for diisopropylammonium 1H-tetrazolide in oligonucleotide chemistry?

this compound is critical in phosphoramidite chemistry for oligonucleotide synthesis. A validated method involves reacting bis(diisopropylamino)phosphine with diisopropylammonium tetrazolide in dichloromethane (DCM) at room temperature for 18 hours, yielding phosphoramidites with 67% efficiency. Key parameters include stoichiometric control of tetrazolide and rigorous exclusion of moisture to prevent side reactions .

Q. How can spectroscopic techniques validate the purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm proton environments and carbon frameworks, respectively. For example, the absence of residual amine peaks (e.g., δ 1.2–1.4 ppm for isopropyl groups) indicates successful salt formation.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ peak at m/z 259.28 for diisopropylammonium hydrogen phenylphosphonate analogs) .

Q. What purification strategies mitigate byproduct formation during synthesis?

  • Solvent Extraction : Post-reaction, dichloromethane is used to isolate the product, followed by washing with water (3×50 mL) to remove ionic impurities.
  • Drying Agents : Anhydrous Na2_2SO4_4 or MgSO4_4 ensures moisture removal, critical for hygroscopic intermediates .

Advanced Research Questions

Q. How does the crystal structure of diisopropylammonium salts influence their reactivity?

X-ray diffraction studies reveal that diisopropylammonium salts form hydrogen-bonded networks (e.g., N–H···O and O–H···O interactions in diisopropylammonium trichloropyridin-olate). These interactions stabilize the lattice, enhancing thermal stability (melting points >440 K) and influencing reactivity in solid-phase reactions. For example, hydrogen bonding in the crystal lattice can sterically hinder nucleophilic attack .

Q. What methodologies resolve contradictions in ferroelectric property measurements?

Discrepancies in spontaneous polarization (Ps_s) values (e.g., 23 mC/cm2^2 for DIPAB vs. 8.9 mC/cm2^2 for DIPAC) arise from crystal orientation and measurement techniques. To address this:

  • PFM (Piezoresponse Force Microscopy) : Maps in-plane vs. out-of-plane polarization domains.
  • Temperature-Dependent Dielectric Spectroscopy : Identifies phase transitions (e.g., TC_C = 426 K for DIPAB) .

Q. What challenges exist in fabricating continuous films for optoelectronics?

Diisopropylammonium salts (e.g., DIPAB) favor island-like growth due to rapid crystallization kinetics. Solutions include:

  • Thermal Evaporation : Deposits c-axis-oriented films on Si(100) with 2 nm roughness, enabling in-plane ferroelectric domains.
  • Dewetting-Assisted Patterning : Creates uniform microarrays for photodetectors (responsivity: 0.66 mA/W at 11.45 mW/cm2^2) .

Data Contradiction Analysis

Q. How do synthesis solvents impact hydrogen-bonding patterns?

  • Diethyl Ether vs. DMF : Crystallization in diethyl ether produces centrosymmetric clusters (e.g., planar octagons in diisopropylammonium trichloropyridin-olate), while DMF promotes linear chains. Conflicting reports on stability may stem from solvent polarity affecting lattice energy .

Q. Why do ferroelectric properties vary across diisopropylammonium halides?

  • Anion Size : Larger anions (e.g., Br^- in DIPAB) increase polarization (Ps_s = 23 mC/cm2^2) compared to Cl^- (DIPAC, Ps_s = 8.9 mC/cm2^2) due to enhanced molecular dipole alignment.
  • Thermal Hysteresis : DIPAB shows a narrower hysteresis loop than DIPAC, suggesting lower energy loss during polarization switching .

Methodological Recommendations

  • For Reproducibility : Standardize solvent purity (e.g., anhydrous DCM) and crystallization conditions (slow cooling at 0.5°C/min) .
  • For Device Integration : Combine thermal evaporation with in situ AFM to monitor film morphology during deposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.